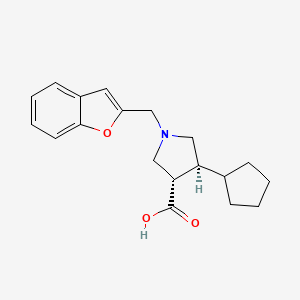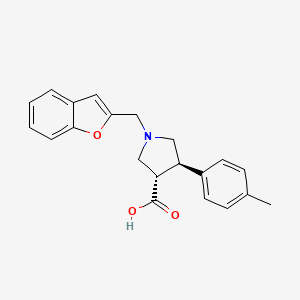
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid, commonly known as BP897, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BP897 is a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this particular receptor. In
Mécanisme D'action
BP897 acts as a selective dopamine D3 receptor antagonist, which means that it can block the activity of dopamine at this particular receptor. Dopamine is a neurotransmitter that plays a critical role in reward and motivation pathways in the brain. By blocking the activity of dopamine at the D3 receptor, BP897 can reduce the rewarding effects of drugs of abuse, such as cocaine, and decrease the likelihood of relapse in addicted individuals.
Biochemical and Physiological Effects
BP897 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to decrease the self-administration of cocaine in rats and reduce the rewarding effects of cocaine in mice. BP897 has also been shown to improve cognitive function in rats with cognitive deficits induced by scopolamine. Additionally, BP897 has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BP897 in lab experiments is its selective activity at the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological and psychiatric disorders. However, one limitation of using BP897 is its potential off-target effects at other receptors. This can complicate the interpretation of results and make it difficult to determine the specific effects of BP897 on the dopamine D3 receptor.
Orientations Futures
There are several future directions for research on BP897. One area of interest is the potential use of BP897 in the treatment of other addictive disorders, such as opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of BP897, particularly in humans. Finally, the development of more selective dopamine D3 receptor antagonists may provide a more targeted approach to studying the role of this receptor in various disorders.
Méthodes De Synthèse
The synthesis of BP897 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-benzofuran-2-ylmethanol with cyclopentylmagnesium bromide to form 1-(1-benzofuran-2-ylmethyl)cyclopentanol. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole-3-carboxylic acid to form BP897. The final product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
BP897 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anti-addictive properties, particularly in the treatment of cocaine addiction. BP897 has also been studied for its potential as an antidepressant, as well as its ability to improve cognitive function in patients with schizophrenia.
Propriétés
IUPAC Name |
(3S,4S)-1-(1-benzofuran-2-ylmethyl)-4-cyclopentylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-19(22)17-12-20(11-16(17)13-5-1-2-6-13)10-15-9-14-7-3-4-8-18(14)23-15/h3-4,7-9,13,16-17H,1-2,5-6,10-12H2,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJNEWXXJGVJC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS)-2-[(2-methoxy-5-nitrophenyl)methyl]-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one](/img/structure/B7354718.png)
![(Z)-3-cyclopropyl-2-fluoro-N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-enamide](/img/structure/B7354720.png)
![4-chloro-N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]benzamide](/img/structure/B7354727.png)
![(E)-1-[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354729.png)
![(E)-1-[(1S,5R)-1,5-bis(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354730.png)
![1-[(1S,5R)-1,5-bis(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-3-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B7354735.png)
![(1-ethyl-5-methylpyrazol-4-yl)-[(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7354743.png)
![(3S,4S)-4-cyclopentyl-1-[(2-fluoro-4-methoxycarbonylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354751.png)
![(3R,4R)-4-cyclohexyl-1-[(5-methoxycarbonyl-1-methylpyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354758.png)


![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)